molecular formula C16H23NO2 B13206939 tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate

Cat. No.: B13206939
M. Wt: 261.36 g/mol
InChI Key: NBAXRWDQUWVFSM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate: is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is characterized by a tert-butyl ester group attached to a benzoate moiety, which is further substituted with a 5-methylpyrrolidin-3-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate typically involves the esterification of 3-(5-methylpyrrolidin-3-yl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate involves its hydrolysis by esterases to release the active 3-(5-methylpyrrolidin-3-yl)benzoic acid. This acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(5-methylpyrrolidin-3-yl)benzoate is unique due to the specific positioning of the 5-methylpyrrolidin-3-yl group on the benzoate moiety. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, tert-Butyl 4-(5-methylpyrrolidin-3-yl)benzoate has the pyrrolidine group attached at a different position, leading to variations in reactivity and biological activity .

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl 3-(5-methylpyrrolidin-3-yl)benzoate

InChI

InChI=1S/C16H23NO2/c1-11-8-14(10-17-11)12-6-5-7-13(9-12)15(18)19-16(2,3)4/h5-7,9,11,14,17H,8,10H2,1-4H3

InChI Key

NBAXRWDQUWVFSM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C2=CC(=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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